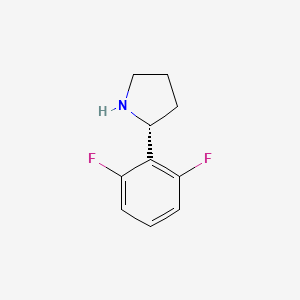

(2R)-2-(2,6-Difluorophenyl)pyrrolidine

Description

(2R)-2-(2,6-Difluorophenyl)pyrrolidine (C₁₀H₁₁F₂N, CAS 1016529-46-6) is a chiral pyrrolidine derivative featuring a saturated five-membered nitrogen-containing ring substituted at the 2-position with a 2,6-difluorophenyl group. This compound is synthesized via multi-step processes, including enantioselective alkylation and reduction, as inferred from related patents . Its fluorine substituents at the 2- and 6-positions of the phenyl ring confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions. Commercial samples are available at purities ≥95%, with pricing tiers reflecting scale (e.g., 250 mg: €177; 1 g: €312) .

Properties

Molecular Formula |

C10H11F2N |

|---|---|

Molecular Weight |

183.2 g/mol |

IUPAC Name |

(2R)-2-(2,6-difluorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H11F2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m1/s1 |

InChI Key |

APJIUSMTBHARPY-SECBINFHSA-N |

Isomeric SMILES |

C1C[C@@H](NC1)C2=C(C=CC=C2F)F |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Halogen Variation

Key analogs differ in halogen placement and type, significantly altering physicochemical and pharmacological profiles:

Key Observations :

- Electronic Effects : The 2,6-difluoro substitution creates a para-symmetric phenyl ring, reducing steric hindrance compared to ortho-substituted analogs (e.g., 2,3-difluoro derivatives). This symmetry may enhance binding to planar biological targets .

Preparation Methods

Stepwise Reaction Summary

| Step | Reaction Description | Key Reagents and Conditions | Outcome |

|---|---|---|---|

| (a) | Formation of oxime intermediate | Compound (1) + N,O-dimethyl hydroxylamine hydrochloride, alkali (e.g., triethylamine), organic solvent (e.g., dichloromethane), 20–50 °C, 2–5 h | Compound (2) |

| (b) | Lithiation and nucleophilic addition | 1,4-difluorobenzene + n-butyllithium (-70 to -50 °C, 1–3 h), then add Compound (2), maintain -70 to -50 °C, then warm to 20–50 °C | Compound (3) |

| (c) | Titanium-mediated cyclization | Compound (3) + Compound (7) + Ti(OEt)4, reflux in organic solvent (THF, toluene, etc.), 12–18 h | Compound (4) |

| (d) | Reduction | Compound (4) + sodium borohydride, organic solvent (THF, MeOH), -50 to -30 °C, then warm to 20–50 °C | Compound (5) |

| (e) | Base-induced transformation | Compound (5) + alkali (sodium hexamethyldisilazide, LHMDS, or lithium diisopropylamide), organic solvent (THF, ether), -60 to -30 °C, 0.5–1.5 h | Compound (6) |

| (f) | Hydrochloride salt formation | Compound (6) + HCl in organic solvent (dioxane, ether, or methanol), 20–30 °C, 5–16 h | (2R)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride |

Key Advantages

- Use of n-butyllithium instead of more expensive or hazardous reagents like isopropylmagnesium chloride or lithium triethylborohydride reduces cost and improves safety.

- Sodium borohydride replaces more dangerous reducing agents, improving operational safety.

- Yield improvements: overall yield increased from ~66% to ~90% in key steps.

- High enantiomeric excess (>98%) achieved in final product.

- Reaction conditions are milder and more convenient for scale-up.

Notes on Solvents and Bases

- Organic solvents vary by step but include tetrahydrofuran (THF), toluene, dioxane, methyl tert-butyl ether, and N-methylpyrrolidone.

- Alkalis used include triethylamine, diisopropylethylamine, pyridine, or sodium bicarbonate depending on the step.

- Temperature control is critical, especially during lithiation (-70 to -50 °C) and reduction (-50 to -30 °C).

Grignard Reagent and Chiral Acid Reduction Route

This alternative method uses a pyrrolidone starting material and involves carbamate protection, Grignard addition, acid-catalyzed dehydration, and chiral reduction.

Stepwise Reaction Summary

| Step | Reaction Description | Key Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of tert-butyl pyrrolidone formate | Pyrrolidone + di-tert-butyl carbonate, base catalyst, polar/non-polar solvent, 20–40 °C, 1–10 h | tert-butyl pyrrolidone formate |

| 2 | Grignard addition | tert-butyl pyrrolidone formate + Grignard reagent of 2,5-difluorobromobenzene, organic solvent | 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-tert-butyl formate |

| 3 | Acid-catalyzed dehydration and deprotection | Organic solvent, acid catalyst | 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole |

| 4 | Chiral reduction | Chiral acid (e.g., D-mandelic acid, D-tartaric acid) + ammonia borane, organic solvent | (2R)-2-(2,5-difluorophenyl)pyrrolidine with high enantioselectivity |

Advantages

- Mild reaction conditions and simple operation.

- Use of chiral acids for asymmetric induction provides high enantiomeric purity.

- Suitable for industrial scale due to low cost and operational simplicity.

Comparative Summary of Methods

| Feature | Organolithium-Titanium Route | Grignard-Chiral Acid Route |

|---|---|---|

| Starting materials | 1,4-difluorobenzene, compound (1) | Pyrrolidone, 2,5-difluorobromobenzene |

| Key reagents | n-Butyllithium, Ti(OEt)4, NaBH4 | Grignard reagent, chiral acid, ammonia borane |

| Reaction conditions | Low temperature lithiation, reflux cyclization | Mild temperature, acid catalysis |

| Enantiomeric excess | >98% | High (dependent on chiral acid) |

| Yield | Up to 90% in key steps | Good, scalable |

| Safety | Improved by replacing hazardous reagents | Mild and safe |

| Industrial feasibility | High | High |

Detailed Reaction Conditions and Notes

| Step | Temperature (°C) | Time (h) | Solvent(s) | Base/Acid | Comments |

|---|---|---|---|---|---|

| (a) Oxime formation | 20–50 | 2–5 | DCM, THF, toluene, dioxane, ethyl acetate | Triethylamine, DIPEA, pyridine, NaHCO3 | Alkali choice affects yield |

| (b) Lithiation & addition | -70 to -50, then 20–50 | 1–3, then 0.5–1.5 | THF, ether, MeTHF | n-Butyllithium | Slow addition critical |

| (c) Cyclization | Reflux | 12–18 | THF, toluene, dioxane, MTBE, NMP | Ti(OEt)4 | Extended reflux for completion |

| (d) Reduction | -50 to -30, then 20–50 | 0.5–1.5, then 1–2 | THF, MeOH, ether | NaBH4 | Safer than lithium triethylborohydride |

| (e) Base treatment | -60 to -30 | 0.5–1.5 | THF, ether, hexane | NaHMDS, LHMDS, LDA | Controls stereochemistry |

| (f) Salt formation | 20–30 | 5–16 | Dioxane-HCl, ether-HCl, MeOH-HCl | HCl | Final purification step |

Research Findings and Industrial Implications

- The organolithium-titanium method shows significant improvements over prior art by reducing reagent cost and improving yields and safety.

- The Grignard-chiral acid route offers a straightforward synthesis with mild conditions and high stereoselectivity.

- Both methods are amenable to scale-up, with the organolithium route having demonstrated yields up to 90% and enantiomeric excess exceeding 98%.

- The choice of solvents and bases is crucial for optimizing yield and purity.

- Safety improvements by replacing pyrophoric or highly reactive reagents with more manageable alternatives are critical for industrial application.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (2R)-2-(2,6-Difluorophenyl)pyrrolidine, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via asymmetric catalysis using chiral auxiliaries or transition-metal catalysts. For example, enantioselective hydrogenation of a prochiral pyrrolidine precursor (e.g., 2,6-difluorophenylpyrrolinium salt) with a Rhodium-(R)-BINAP catalyst can yield the (R)-enantiomer with >90% ee. Purification via chiral HPLC (e.g., Chiralpak IA column) is critical to isolate the desired enantiomer. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .

| Key Synthetic Parameters |

|---|

| Catalyst: Rh-(R)-BINAP |

| Solvent: Methanol/THF (3:1) |

| Temperature: 25°C |

| Enantiomeric Excess (ee): ≥92% |

Q. How can the physical-chemical properties of this compound be experimentally determined for drug discovery applications?

- Methodological Answer : Measure LogP using reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water. Polar surface area (PSA) can be calculated via computational tools (e.g., Schrödinger’s QikProp). Aqueous solubility is assessed via shake-flask method in PBS (pH 7.4) at 25°C. Stability under physiological conditions requires incubation in simulated gastric/intestinal fluids followed by LC-MS quantification .

| Physical-Chemical Data |

|---|

| LogP: 1.95 ± 0.1 |

| PSA: 25.6 Ų |

| Solubility (PBS): 0.8 mg/mL |

| Vapor Pressure: 0.2 mmHg (25°C) |

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies in IC50 values (e.g., kinase inhibition vs. GPCR assays) may arise from assay-specific conditions (e.g., ATP concentration, pH). Cross-validate using orthogonal assays:

SPR (Surface Plasmon Resonance) : Direct binding affinity measurement.

Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.

Cryo-EM : Structural analysis of ligand-target complexes to identify binding poses.

Adjust buffer ionic strength and co-solvent (DMSO ≤0.1%) to minimize false positives .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

- Methodological Answer : The (R)-enantiomer’s pyrrolidine ring adopts a chair conformation, positioning the 2,6-difluorophenyl group for optimal π-π stacking with aromatic residues (e.g., Tyr123 in Met kinase). Molecular dynamics simulations (AMBER force field) reveal that the (S)-enantiomer exhibits steric clashes due to axial fluorine alignment. Validate via X-ray crystallography of co-crystals with target proteins .

Q. What computational methods predict the metabolic stability of this compound in preclinical models?

- Methodological Answer : Use in silico tools:

- CYP450 Metabolism : Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., pyrrolidine N-dealkylation).

- Metabolite Identification : Quantum mechanics (DFT) for transition-state modeling of fluorophenyl oxidation.

Experimental validation involves hepatocyte incubation (rat/human) with LC-HRMS to track hydroxylated metabolites .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in nonpolar solvents?

- Methodological Answer : Variations arise from crystallinity differences (amorphous vs. crystalline forms). Characterize polymorphs via PXRD and DSC. Amorphous forms (prepared by quench cooling) show 3× higher solubility in hexane than crystalline forms. Standardize solvent pre-saturation protocols to ensure reproducibility .

Experimental Design

Q. How to design a SAR study for this compound derivatives to optimize potency?

- Methodological Answer :

Core Modifications : Introduce substituents at pyrrolidine N (e.g., methyl, acetyl) to assess steric effects.

Fluorine Isosteres : Replace 2,6-difluorophenyl with 2,6-dichloro or trifluoromethyl groups.

Biological Testing : Dose-response curves in kinase panels (e.g., Met, EGFR) and ADME-Tox profiling.

Prioritize derivatives with ClogP <2.5 and PSA <30 Ų to balance permeability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.